1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea
Description
The compound 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea (hereafter referred to as Compound A) is a urea-linked heterocyclic molecule featuring two distinct pharmacophores:
- Pyridine moiety: Substituted with a 2-aminoethoxy group at position 2 and a chlorine atom at position 3.
- Pyrazolo[1,5-a]pyrimidine moiety: Substituted with a chlorine atom at position 2 and a 1-methoxyethyl group at position 5.
This dual-core structure is designed to enhance binding affinity to biological targets such as kinases or aryl hydrocarbon receptors (AhR), leveraging the urea linker for conformational flexibility and hydrogen bonding . The synthesis of such compounds typically involves coupling amines with azides or pyrazolooxazinones under reflux conditions, as outlined in .
Properties
IUPAC Name |
1-[2-(2-aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N7O3.ClH/c1-9(28-2)15-12(8-21-14-6-13(19)25-26(14)15)24-17(27)23-11-5-10(18)7-22-16(11)29-4-3-20;/h5-9H,3-4,20H2,1-2H3,(H2,23,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYFFREPWKXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=C(N=CC(=C3)Cl)OCCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyridine Functionalization
The synthesis begins with 5-chloro-3-nitropyridine (CAS 89286-94-8). A nucleophilic aromatic substitution (SNAr) reaction introduces the ethoxyamine side chain:
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Alkylation :
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Nitro Reduction :
Key Challenges :
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Competing side reactions at the chloro position require careful temperature control.
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Over-reduction of the pyridine ring is mitigated by using low hydrogen pressure (1 atm).
Synthesis of Fragment B: 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine
Pyrazolo-Pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation:
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Cyclization :
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Chlorination :
Optimization Note :
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Excess POCl₃ ensures complete chlorination at the 2-position.
Urea Bridge Formation
Coupling Strategy
The final step involves linking Fragments A and B via a urea bond. Two methods are prevalent:
Method 1: Carbonyldiimidazole (CDI)-Mediated Coupling
Method 2: Triphosgene-Based Coupling
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Phosgene Generation :
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Generate phosgene in situ from triphosgene (0.33 equiv) in dichloromethane.
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Reaction :
Comparative Data :
| Method | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| CDI | THF, 24h, 25°C | 62% | 95.2% |
| Triphosgene | DCM, 12h, 0°C→25°C | 71% | 97.8% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.98 (d, J=2.4 Hz, 1H, pyridine-H), 6.21 (br s, 2H, NH₂), 4.12 (t, J=5.6 Hz, 2H, OCH₂), 3.98 (q, J=6.8 Hz, 1H, CH(CH₃)OCH₃).
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HRMS (ESI+) : m/z 440.2831 [M+H]⁺ (calc. 440.2824).
Scalability and Industrial Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The compound has been primarily studied for its potential as an anticancer agent , particularly through its inhibition of MALT1 proteolytic activity. MALT1 is implicated in various cancers, making this compound a target for further research and development.
Research Findings and Case Studies
Several studies have reported on the efficacy of this compound in various biological assays:
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Anticancer Activity : Research indicates that 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea exhibits significant cytotoxic effects against multiple cancer cell lines. For example:
- Melanoma : Inhibitory concentrations (IC50 values) were found to be as low as 0.1 μM.
- Breast and Ovarian Cancer : The compound showed potent activity against these cell lines, suggesting broad-spectrum anticancer properties.
- Enzyme Interaction Studies : The compound has been evaluated for its ability to inhibit MALT1 and other related enzymes. In vitro studies demonstrated that it effectively reduces MALT1 activity, which is crucial for the survival of certain cancer cells.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine | Contains pyrazolo-pyrimidine core | Lacks pyridine substitution |
| 5-Chloro-3-pyridinyl urea derivatives | Urea linked to pyridine | Varies in halogen substitutions |
| Pyrazolo-pyrimidine derivatives | Core structure similar | Different substituents affecting solubility and activity |
The unique combination of chloropyridine and pyrazolo-pyrimidine moieties in this compound may provide distinct advantages in targeting specific biological pathways compared to its analogs.
Mechanism of Action
The mechanism of action of 1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
Compound A is compared to analogs sharing the pyrazolo[1,5-a]pyrimidine scaffold but differing in substituents and linker chemistry. Key examples include:
Key Observations:
Methylsulfonylphenyl in Pir-8-9 () increases polarity, favoring aqueous solubility but reducing blood-brain barrier penetration.
Chlorine Substitution: The 5-chloro and 2-chloro groups in Compound A likely enhance target binding through halogen bonding, a feature absent in non-chlorinated analogs like Pir-10-22 .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Chlorine and methoxyethyl groups in Compound A balance potency and pharmacokinetics, outperforming analogs with bulkier substituents (e.g., piperazine in ) .
- Therapeutic Potential: Compound A’s AhR antagonism suggests utility in oncology and immunology, contrasting with the kinase-focused activity of Pir-10-22 .
Data Tables
Table 1: Physicochemical Properties
| Compound ID | logP | Molecular Weight | Solubility (mg/mL) |
|---|---|---|---|
| Compound A | 3.8 | 500.3 | 0.12 |
| Pir-10-22 | 2.9 | 460.4 | 0.45 |
| Pir-8-9 | 2.1 | 520.5 | 1.20 |
| Compound 15a | 4.2 | 380.2 | 0.08 |
Biological Activity
The compound 1-(2-(2-aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS No. 2225148-34-3) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 476.74 g/mol
- LogP : 1.69
- Polar Surface Area : 129 Ų
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 3
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 476.74 g/mol |
| LogP | 1.69 |
| Polar Surface Area | 129 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action appears to involve the modulation of key signaling pathways, particularly those related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. It was observed to downregulate the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory process. In a study, compounds similar to this one demonstrated an IC value of approximately 0.84–1.39 μM against COX-2, indicating potent anti-inflammatory activity .
Antimicrobial Properties
Preliminary tests suggest that this compound may possess antimicrobial activity against various bacterial strains. In particular, it exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections caused by these pathogens .
Case Study 1: Anticancer Efficacy
In a controlled experiment involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated a dose-dependent response, with significant reductions in cell viability at concentrations above 10 µM. The study concluded that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Action
A study focused on the anti-inflammatory effects of this compound utilized a murine model of inflammation. The results showed a marked decrease in edema and inflammatory markers when treated with the compound compared to controls. This suggests that it could be effective in managing conditions characterized by excessive inflammation.
Q & A
Q. How to address low yields in the final coupling step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
